

# Photophysical properties of 2,7-Di-tert-butyl-9H-carbazole

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## Compound of Interest

Compound Name: 2,7-Di-tert-butyl-9H-carbazole

Cat. No.: B3029540

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An In-depth Technical Guide to the Photophysical Properties of **2,7-Di-tert-butyl-9H-carbazole**

For Researchers, Scientists, and Drug Development Professionals

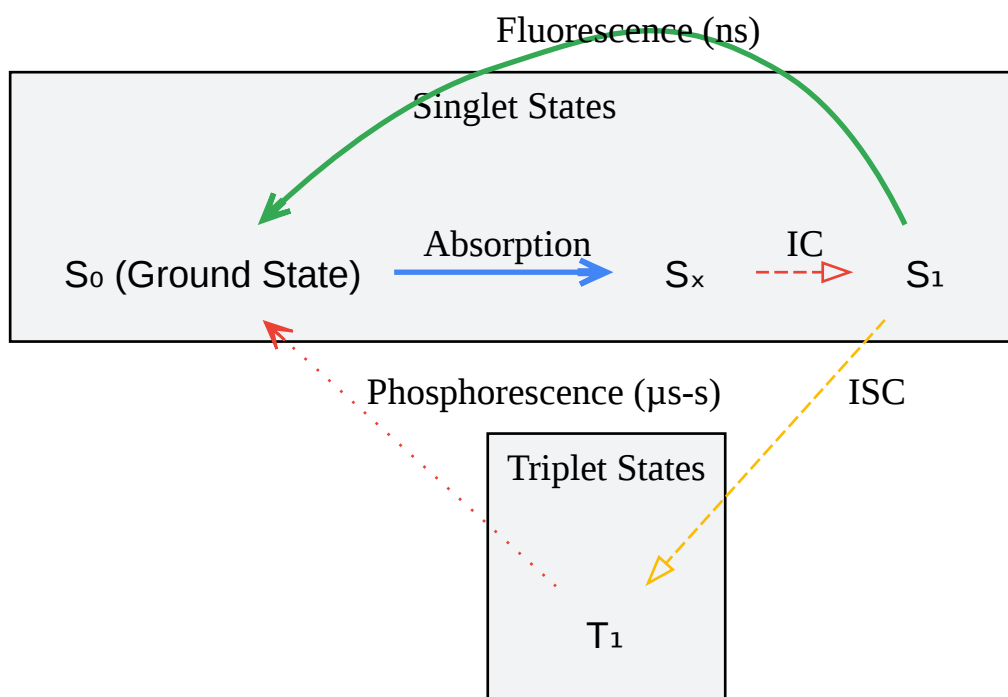
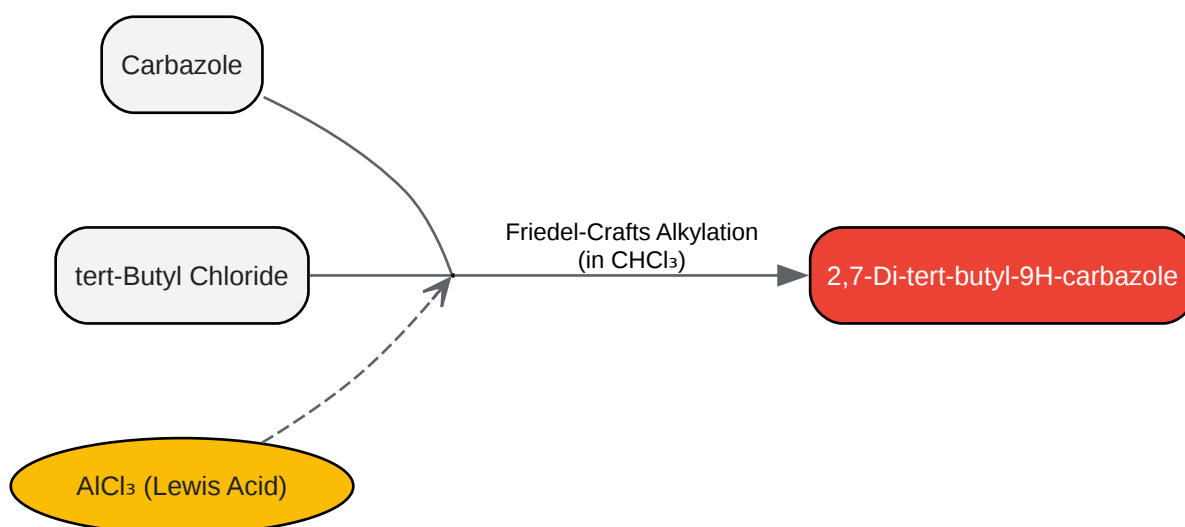
## Introduction

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their thermal and chemical stability, excellent hole-transporting capabilities, and tunable electronic structures.[1][2] This guide focuses on a specific derivative, **2,7-Di-tert-butyl-9H-carbazole**, a molecule whose strategic functionalization offers significant advantages for advanced optoelectronic applications. The introduction of bulky tert-butyl groups at the 2 and 7 positions of the carbazole core is a key design choice. These groups enhance the material's solubility in common organic solvents, a critical factor for solution-based processing of electronic devices.[3] Furthermore, they influence the electronic and photophysical properties, making this compound a promising candidate for use in organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[1][4]

This document serves as a comprehensive technical resource, providing an in-depth analysis of the synthesis, core photophysical properties, and experimental characterization of **2,7-Di-tert-butyl-9H-carbazole**. By elucidating the relationship between its molecular structure and its light-emitting behavior, this guide aims to equip researchers and professionals with the foundational knowledge required to effectively utilize this versatile compound.

## Molecular Structure and Synthesis

The molecular structure of **2,7-Di-tert-butyl-9H-carbazole** consists of a central carbazole core with tert-butyl groups attached at the 2 and 7 positions. This symmetric substitution pattern is crucial for its electronic properties.



Cathode (Al, LiF)
Electron Transport Layer (ETL)
Emissive Layer (EML) (e.g., Carbazole Host + Dopant)
Hole Transport Layer (HTL) (e.g., Carbazole Derivative)
Hole Injection Layer (HIL)
Anode (ITO)
Substrate (Glass)

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Address: 3281 E Guasti Rd  
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